4-[(Dimethylamino)methyl]-3-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-6-10(11)5-4-9(8)7-12(2)3/h4-6H,7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVJANMCUNEPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948572-70-1 | |
| Record name | 4-[(dimethylamino)methyl]-3-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Dimethylamino Methyl 3 Methylaniline
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors through a series of imaginary bond cleavages, known as disconnections. wikipedia.org For 4-[(Dimethylamino)methyl]-3-methylaniline, the most logical retrosynthetic strategy involves disconnecting the bonds formed during the key synthetic steps.
The primary disconnection targets the carbon-carbon bond between the aniline (B41778) ring and the benzylic carbon of the dimethylaminomethyl group. This disconnection corresponds to an electrophilic aromatic substitution, specifically an aminomethylation reaction. This leads to the identification of 3-methylaniline as the aromatic nucleophile and a dimethylaminomethyl cation (+CH2N(CH3)2) synthon.
The retrosynthetic pathway can be summarized as follows:
C(aryl)-C(alkyl) Disconnection (Transform: Aminomethylation): This breaks the bond at the C-4 position of the aniline ring, identifying 3-methylaniline and the dimethylaminomethyl electrophile as immediate precursors.
C-N Disconnection (Transform: Imine Formation/Condensation): This deconstructs the electrophile into formaldehyde (B43269) and dimethylamine (B145610).
Precursor Identification and Sourcing for Aminomethylation and Methylation Reactions
Following the retrosynthetic analysis, the key precursors for the synthesis of this compound are identified as:
3-Methylaniline (m-Toluidine): This is the core aromatic building block. It is a widely available and relatively inexpensive industrial chemical, readily sourced from major chemical suppliers. sigmaaldrich.com
Formaldehyde (HCHO): This serves as the one-carbon electrophile in the Mannich reaction. It is typically supplied as an aqueous solution (formalin) or in its polymeric form, paraformaldehyde, which can be depolymerized in situ under reaction conditions.
Dimethylamine ((CH₃)₂NH): This secondary amine provides the terminal amino moiety of the substituent. It is commonly available as a solution in water, ethanol, or tetrahydrofuran, or as a compressed gas. adichemistry.com The hydrochloride salt of dimethylamine can also be used, particularly in reactions carried out under acidic conditions. adichemistry.com
An alternative approach for introducing the dimethylaminomethyl group involves the use of pre-formed reagents like Eschenmoser's salt (dimethylmethyleneammonium iodide), which is a stable source of the reactive dimethylaminium ion and can be used under milder, non-acidic conditions. adichemistry.comyoutube.com
Optimization of Reaction Conditions for High-Yield and High-Purity Synthesis
The efficiency of the Mannich reaction for producing this compound is highly dependent on the optimization of various reaction parameters, including catalysis, solvent choice, and temperature.
The Mannich reaction is typically performed under acidic conditions. adichemistry.com The acid catalyst serves two primary roles: it facilitates the formation of the electrophilic dimethylaminium ion (also known as an iminium ion) from formaldehyde and dimethylamine, and it activates the aromatic ring of the 3-methylaniline for electrophilic attack. youtube.com
The mechanism proceeds via the reaction of dimethylamine with formaldehyde to form a hemiaminal, which then dehydrates in the presence of acid to generate the highly reactive dimethylaminium ion. This electrophile is then attacked by the electron-rich aniline ring to form the final product. Common acid catalysts include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).
Recent advancements have explored various catalytic systems to improve efficiency and selectivity in aminomethylation reactions. While often applied to other substrates like phenols or ketones, these methodologies offer insights into potential improvements for aniline systems. For instance, transition metal salts such as NiCl₂ and CuCl₂ have been shown to catalyze aminomethylation reactions effectively. sciforum.net Furthermore, metal-free catalytic systems, such as those employing iodine, have been developed for the C-H aminomethylation of activated aromatic compounds like phenols, suggesting that alternative catalytic pathways could be explored. rsc.org
The choice of solvent can significantly influence the rate and yield of the Mannich reaction. The polarity and protic nature of the solvent affect the stability of the reactants and intermediates, particularly the charged iminium ion.
| Solvent Class | Example Solvents | General Effect on Mannich Reaction Yield | Rationale |
|---|---|---|---|
| Polar Protic | Water, Ethanol, Methanol | Often Good to Excellent | Stabilizes the charged iminium ion intermediate and facilitates proton transfers. nih.gov |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to Poor | Can solvate cations but are less effective at stabilizing the overall transition state compared to protic solvents. nih.gov |
| Non-Polar | Toluene, Hexane | Generally Poor | Fails to adequately stabilize the polar and charged intermediates required for the reaction. nih.gov |
| Solvent-Free | N/A | Can be Excellent | Maximizes reactant concentration, potentially increasing reaction rates. Environmentally friendly. nih.gov |
The purification of this compound from the reaction mixture requires techniques that can separate the basic product from unreacted starting materials, catalysts, and potential byproducts.
Extraction: A standard workup involves neutralizing the reaction mixture with a base (e.g., NaOH or Na₂CO₃) and extracting the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. This separates the amine product from inorganic salts. Washing the organic layer with brine helps to remove residual water. google.com
Distillation: Given that substituted benzylamines are often high-boiling liquids or solids, vacuum distillation is a preferred method for purification. reddit.com Performing the distillation under reduced pressure lowers the boiling point, preventing thermal decomposition that might occur at atmospheric pressure.
Chromatography: For achieving high purity on a laboratory scale, column chromatography is highly effective. Silica gel is a common stationary phase, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the product. The basic nature of the product may require the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent to prevent streaking on the column.
Crystallization: If the final product is a solid with suitable solubility properties, recrystallization from an appropriate solvent system can be an excellent method for obtaining highly pure material.
Chemo-, Regio-, and Stereoselective Synthetic Approaches for this compound and its Analogs
A successful synthesis of the target compound hinges on controlling several aspects of selectivity.
Chemoselectivity: The reaction must favor C-aminomethylation of the aromatic ring over N-aminomethylation of the aniline's primary amino group. The Mannich reaction conditions, which generate an electrophile that reacts preferentially with the electron-rich aromatic ring (an electrophilic aromatic substitution), inherently favor the desired C-alkylation. The nucleophilicity of the aniline nitrogen is reduced under the typically acidic reaction conditions due to protonation.
Regioselectivity: This is the most critical challenge. The substitution pattern on the 3-methylaniline ring is dictated by the directing effects of the existing substituents. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the methyl group (-CH₃) is a weaker activating, ortho-, para-directing group.
The C-4 position is para to the strongly activating amino group and ortho to the methyl group.
The C-6 position is ortho to the amino group.
The C-2 position is ortho to both the amino and methyl groups. The para-directing effect of the amino group is typically dominant, and the C-4 position is sterically less hindered than the C-2 and C-6 positions. Therefore, electrophilic attack by the dimethylaminium ion is strongly favored at the C-4 position, leading to the desired regioisomer as the major product. researchgate.net
Stereoselectivity: The target molecule, this compound, is achiral, so stereoselectivity is not a factor in its synthesis. However, for the synthesis of chiral analogs, asymmetric Mannich reactions can be employed. These reactions often utilize chiral organocatalysts, such as proline and its derivatives, to control the facial selectivity of the nucleophilic attack on the iminium ion, thereby producing enantiomerically enriched products. libretexts.orgrsc.org This approach would be relevant if, for example, a substituted aldehyde were used in place of formaldehyde, creating a new stereocenter at the benzylic position.
Green Chemistry Principles Applied to the Synthesis of Substituted Anilines
The synthesis of anilines, a cornerstone of the chemical industry, has traditionally relied on energy-intensive processes that often generate significant chemical waste. specchemonline.com In response, the application of green chemistry principles to the synthesis of substituted anilines has become a major focus of research, aiming to develop more sustainable and environmentally benign methodologies.
A key principle of green chemistry is the use of renewable energy sources and the reduction of energy consumption. Researchers have developed a sunlight-driven N-acetylation of anilines using MgSO₄ as a mild Lewis acid catalyst. rsc.org This method operates under neat (solvent-free) conditions and utilizes solar radiation as a clean and abundant energy source. rsc.org Similarly, photocatalysis under visible light has been employed for the reduction of nitrobenzene (B124822) to aniline using phosphorus-doped titanium dioxide, offering a green alternative to traditional catalytic hydrogenation that often requires high pressure and temperature. kau.edu.sa
Another significant advancement is the use of electrochemistry, which can be powered by renewable electricity. A novel method for creating anilines from nitrobenzenes at room temperature and pressure has been demonstrated using a redox mediator and an electrical current passed through water. specchemonline.com This process minimizes by-product formation and is inherently scalable, offering a path to decarbonize the aniline production industry. specchemonline.com
The reduction or elimination of hazardous solvents and reagents is a central tenet of green chemistry. Microwave-assisted synthesis has been shown to produce anilines from aryl halides without the need for transition metal catalysts or organic solvents. tandfonline.com This high-yielding method significantly reduces reaction times and environmental impact. tandfonline.com The "borrowing hydrogen" or acceptorless dehydrogenative coupling (ADC) process is another strategy that enhances atom economy. researchgate.net In these reactions, alcohols are used as alkylating agents, with the only by-products being water and hydrogen gas, making the process environmentally sound. researchgate.net
The replacement of hazardous starting materials and intermediates is also a critical goal. Traditional aniline synthesis often starts with benzene (B151609), a known carcinogen, which is nitrated and then reduced. Greener routes explore alternative feedstocks. While not a direct synthesis of aniline itself, greener methods for derivatization, such as using a Zn dust/Fe powder–acetic acid system instead of acetic anhydride (B1165640) for acetylation, demonstrate the principle of using safer reagents. acs.org
Table 2: Application of Green Chemistry Principles in Aniline Synthesis
| Green Methodology | Core Principle(s) Applied | Energy Source | Solvent/Conditions | Key Benefits |
|---|---|---|---|---|
| Electrocatalytic Reduction | Use of Renewable Feedstocks/Energy, Waste Prevention | Electricity (potentially renewable) | Water | Room temperature/pressure, high selectivity, scalable. specchemonline.com |
| Photocatalysis | Use of Renewable Energy | Sunlight / Visible Light | Various, including aqueous | Environmentally benign, mild conditions. rsc.orgkau.edu.sa |
| Microwave-Assisted Synthesis | Safer Solvents & Auxiliaries, Energy Efficiency | Microwaves | Solvent-free | Rapid, high yield, catalyst-free. tandfonline.com |
| Acceptorless Dehydrogenation | Atom Economy | Thermal | Typically solvent-based | High atom economy, by-products are only H₂ and H₂O. researchgate.net |
Mechanistic Investigations of Reactions Involving 4 Dimethylamino Methyl 3 Methylaniline
Reactivity Studies of the Aniline (B41778) Moiety in Organic Transformations
The aniline portion of the molecule, consisting of the primary amino group (-NH₂) attached to the benzene (B151609) ring, is a site of rich chemical reactivity. Its behavior is largely governed by the high electron density of the aromatic ring, which is enhanced by the electron-donating nature of the amino group.
The benzene ring of 4-[(Dimethylamino)methyl]-3-methylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the strongly activating amino (-NH₂) group and the weakly activating methyl (-CH₃) group. byjus.com The directing effect of these substituents determines the regioselectivity of incoming electrophiles.
The amino group is a powerful ortho-, para-director. The methyl group is also an ortho-, para-director. In cases of multiple activating substituents, the directing effect of the most powerful activating group dominates. Therefore, the -NH₂ group at position C-1 (aniline numbering) primarily controls the position of substitution. The positions ortho to the amino group (C-2 and C-6) are the most nucleophilic and thus the most likely sites of attack.
Position C-2: This position is ortho to the -NH₂ group and meta to the -CH₃ group.
Position C-6: This position is ortho to the -NH₂ group and para to the -CH₃ group.
Given the steric hindrance from the adjacent methyl group at C-3, electrophilic attack is most favored at the C-6 position.
However, under strongly acidic conditions, such as those used for nitration (H₂SO₄/HNO₃) or sulfonation (fuming H₂SO₄), the primary amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.com This group is strongly deactivating and a meta-director. Consequently, the reaction outcome shifts, with the electrophile being directed to the positions meta to the -NH₃⁺ group.
The table below summarizes the predicted major products for common electrophilic aromatic substitution reactions under different conditions.
| Reaction | Reagents | Controlling Director | Predicted Major Product |
| Bromination | Br₂ in H₂O | -NH₂ (ortho, para) | 2-Bromo-4-[(dimethylamino)methyl]-5-methylaniline |
| Nitration | HNO₃, H₂SO₄ | -NH₃⁺ (meta) | 4-[(Dimethylamino)methyl]-3-methyl-2-nitroaniline |
| Sulfonation | Fuming H₂SO₄ | -NH₃⁺ (meta) | 5-Amino-2-[(dimethylamino)methyl]-3-methylbenzenesulfonic acid |
This interactive table outlines the expected regiochemical outcomes of electrophilic aromatic substitution on this compound based on the directing effects of its substituents under varying reaction conditions.
To achieve para-substitution relative to the amine, a common strategy involves protecting the amino group as an amide (e.g., acetanilide). The less activating, but still ortho-, para-directing amide group can then direct substitution, followed by deprotection to restore the amine. libretexts.orgncert.nic.in
The lone pair of electrons on the nitrogen atom of the primary aniline group allows it to act as a potent nucleophile. This nucleophilicity is central to reactions such as alkylation and acylation.
N-Alkylation: The primary amine can react with alkyl halides in Sₙ2 reactions to form secondary and tertiary amines. However, this reaction is often difficult to control and can lead to over-alkylation, resulting in mixtures of products, including the formation of quaternary ammonium (B1175870) salts. chemistrysteps.com
N-Acylation: A more controlled and synthetically useful reaction is the acylation of the amino group. Reaction with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270), affords stable N-aryl amides. youtube.com This reaction proceeds via a nucleophilic addition-elimination mechanism. The formation of an amide is often used as a protective strategy in multi-step syntheses to moderate the high reactivity of the aniline ring in EAS reactions. libretexts.org
Transformations and Functionalization of the Dimethylaminomethyl Group
The dimethylaminomethyl moiety possesses a tertiary amine nitrogen, which also exhibits nucleophilic and basic properties, leading to a distinct set of chemical transformations.
The tertiary nitrogen in the dimethylaminomethyl group is nucleophilic and can readily react with electrophiles.
Alkylation: This nitrogen center can be alkylated by reacting with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. wikipedia.org This reaction, known as quaternization, is typically efficient and converts the neutral tertiary amine into a positively charged species. The resulting quaternary salt is a key intermediate for subsequent rearrangement reactions.
Acylation: Acylation of tertiary amines is generally not a feasible reaction as it would require the formation of an unstable acylammonium ion with four substituents on the nitrogen, and there is no proton to be removed to stabilize the product.
When the molecule is presented with a single equivalent of an alkylating agent, a competition arises between the two nitrogen centers. The primary aniline nitrogen is generally less basic than the tertiary alkylamine nitrogen due to the delocalization of its lone pair into the aromatic ring. chemistrysteps.com However, nucleophilicity does not always perfectly track with basicity, and steric factors can play a significant role. masterorganicchemistry.com In many cases, the more basic and sterically accessible tertiary amine of the dimethylaminomethyl group will be preferentially alkylated.
| Nitrogen Center | Type | Relative Basicity | Reactivity towards Alkylation | Reactivity towards Acylation |
| Aniline Nitrogen | Primary Aromatic | Lower | Moderate | High |
| Dimethylaminomethyl Nitrogen | Tertiary Benzylic | Higher | High | Negligible |
This interactive table compares the general reactivity of the two nitrogen centers in this compound.
Once the tertiary amine is converted into a benzylic quaternary ammonium salt via alkylation, it becomes susceptible to rearrangement reactions in the presence of a strong base, such as sodium amide or an organolithium reagent. The most relevant of these is the Sommelet-Hauser rearrangement. wikipedia.orgdrugfuture.com
The mechanism of the Sommelet-Hauser rearrangement involves the following steps:
Deprotonation: A strong base abstracts an acidic proton from either the benzylic position (the -CH₂- bridge) or one of the N-methyl groups to form an ylide.
Equilibrium: The benzylic ylide is in equilibrium with the ylide formed from deprotonation of a methyl group.
wikipedia.orgchemistry-reaction.com-Sigmatropic Rearrangement: While the benzylic ylide is often more stable, the N-methyl ylide is typically more reactive and undergoes a concerted wikipedia.orgchemistry-reaction.com-sigmatropic rearrangement. In this step, the aromatic ring attacks one of the N-methyl carbons, and the C-N bond of the benzyl (B1604629) group cleaves, forming a new C-C bond at the ortho position of the original benzyl group. chemistry-reaction.com
Aromatization: The resulting cyclohexadiene intermediate is unstable and rapidly tautomerizes to restore the aromaticity of the ring, yielding the final rearranged product.
For the quaternary salt derived from this compound, this rearrangement would introduce a new methyl group onto the aromatic ring at the position ortho to the original aminomethyl bridge.
Role as a Nucleophile or Electrophile in Complex Reaction Cascades
The dual functionality of this compound allows it to participate in complex reaction cascades, acting as either a nucleophile or, after transformation, an electrophile.
Role as a Nucleophile: The compound possesses two distinct nucleophilic centers: the primary aniline nitrogen and the tertiary benzylic nitrogen. As discussed, these sites can engage in alkylation, acylation (for the primary amine), and protonation. The electron-rich aromatic ring itself is also nucleophilic and participates in electrophilic aromatic substitution. This multi-faceted nucleophilicity allows it to be a versatile building block in syntheses where it can react sequentially with different electrophiles.
Role as an Electrophile Precursor: While the molecule itself is not an electrophile, the primary aniline group can be readily converted into a highly reactive electrophilic functional group: the arenediazonium salt. Treatment of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) yields a diazonium salt. libretexts.org
This diazonium salt is a potent electrophile and can participate in a variety of subsequent reactions, most notably azo coupling. In an azo coupling reaction, the diazonium salt reacts with another electron-rich aromatic ring (the coupling partner), such as a phenol (B47542) or another aniline, to form an azo compound, which contains a characteristic -N=N- bridge linking the two aromatic systems. chemistrysteps.com This cascade—diazotization followed by coupling—is a powerful method for constructing complex molecular architectures.
Transition State Analysis and Reaction Pathway Determination for Derivatives
A comprehensive review of available scientific literature reveals a notable absence of specific studies focused on the transition state analysis and reaction pathway determination for derivatives of this compound. While computational and experimental studies on related substituted anilines and the general mechanism of reactions they undergo, such as electrophilic substitution or the Mannich reaction, are present in the broader chemical literature, direct mechanistic investigations into the derivatives of this specific compound are not documented.
Research into the reaction mechanisms of analogous compounds, such as various N,N-dimethylaniline derivatives, has been conducted. These studies often employ computational chemistry to model reaction pathways and characterize transition states. For instance, theoretical investigations have explored the electrophilic substitution on different aniline derivatives, providing insights into the influence of substituents on the activation energies and the geometry of transition states. However, these generalized findings cannot be directly extrapolated to provide precise data for derivatives of this compound without specific computational models for these exact structures.
Similarly, while the parent compound can be synthesized via the Mannich reaction, and the general mechanism of this reaction is well-established, specific kinetic and thermodynamic data for the transition states involved in the formation of its derivatives are not available. Such data would require dedicated experimental kinetic studies or high-level computational analysis, which have not been reported.
Due to the lack of specific research in this area, no data tables containing detailed research findings such as activation energies, transition state geometries, or reaction coordinates for derivatives of this compound can be provided. The scientific community has yet to publish focused mechanistic investigations that would yield this level of detailed information.
Strategic Applications of 4 Dimethylamino Methyl 3 Methylaniline As a Versatile Chemical Scaffold
Construction of Nitrogen-Containing Heterocycles
The aniline (B41778) moiety of 4-[(Dimethylamino)methyl]-3-methylaniline serves as a key starting point for the synthesis of various nitrogen-containing heterocyclic systems. While direct experimental data for this specific substituted aniline in all contexts is not extensively documented, its reactivity can be inferred from well-established synthetic routes for analogous aniline derivatives.
The primary amino group of this compound makes it a suitable precursor for building pyridine (B92270) and quinoline (B57606) rings, which are core structures in many pharmaceuticals and functional materials. echemi.com
Quinoline Synthesis: The synthesis of quinoline derivatives often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (Combes synthesis) or with glycerol (B35011) in the presence of an oxidizing agent (Skraup synthesis). For instance, this compound could hypothetically be reacted with an appropriate three-carbon carbonyl-containing synthon to construct the quinoline core. The Vilsmeier-Haack reagent (DMF/POCl₃) can also be employed to cyclize acetanilides into quinolines. vulcanchem.com A general approach could involve the reaction of the aniline with a β-ketoester, followed by cyclization and aromatization.
| Reaction Type | Reactants | General Product |
| Combes Synthesis | Aniline, β-diketone | Substituted Quinoline |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinoline |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline |
| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Ketone | Substituted Quinoline |
Pyridine Synthesis: While less direct, the aniline functionality can be transformed into a pyridinium (B92312) salt. More elaborate multi-step sequences could potentially be devised where the aromatic ring of the aniline is cleaved and reformed into a pyridine ring, although this is a less common application. A more plausible approach would be to utilize the inherent reactivity of the aniline to build a fused pyridine ring onto the existing benzene (B151609) ring, thereby forming a quinoline, as discussed above.
The synthesis of indole (B1671886) and benzimidazole (B57391) ring systems from this compound would likely require its conversion into a suitable precursor, as it is not a direct substrate for the most common synthetic methods.
Indole Synthesis: The Fischer indole synthesis is a powerful method for creating indoles from phenylhydrazines and carbonyl compounds. echemi.comresearchgate.net To utilize this compound for this purpose, it would first need to be converted to the corresponding phenylhydrazine. This can be achieved through diazotization of the primary amino group with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt, followed by reduction with a reagent such as tin(II) chloride. The resulting 4-[(dimethylamino)methyl]-3-methylphenylhydrazine could then be condensed with a variety of aldehydes or ketones under acidic conditions to yield a diverse range of substituted indoles. researchgate.net
Benzimidazole Synthesis: The standard synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or its derivatives. vulcanchem.commdpi.comorgsyn.org this compound is not an o-phenylenediamine. Therefore, a plausible synthetic route would involve the introduction of a second amino group ortho to the existing one. This could potentially be achieved through nitration of the corresponding acetanilide (B955) to direct the nitro group to the ortho position, followed by reduction of the nitro group to an amine and hydrolysis of the amide. The resulting 1,2-diamino-4-[(dimethylamino)methyl]-5-methylbenzene could then be cyclized with various one-carbon synthons to form the benzimidazole ring. nih.govevitachem.com
| Heterocycle | Required Precursor from Starting Aniline | Key Reaction | Co-reactant |
| Indole | Phenylhydrazine derivative | Fischer Indole Synthesis | Aldehyde or Ketone |
| Benzimidazole | o-Phenylenediamine derivative | Condensation/Cyclization | Aldehyde, Carboxylic Acid, etc. |
Utilization in Advanced Catalytic Cross-Coupling Reactions
The presence of an amino group and multiple C-H bonds on the aromatic ring of this compound allows for its potential participation in various palladium-catalyzed cross-coupling reactions.
While this compound itself is not a typical substrate for Suzuki-Miyaura coupling, it can be readily converted into a suitable coupling partner. One approach involves the diazotization of the aniline to form a diazonium salt, which can then undergo a Suzuki-Miyaura type coupling with a boronic acid in the presence of a palladium catalyst. vulcanchem.com This deaminative cross-coupling provides a method to form a new carbon-carbon bond at the position of the original amino group.
Alternatively, the aromatic ring could be halogenated (e.g., with bromine or iodine) at a position ortho or meta to the amino group. The resulting halo-substituted aniline derivative would be a classic substrate for the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. mdpi.com
In Buchwald-Hartwig amination, an amine is coupled with an aryl halide or triflate. orgsyn.orgnih.gov this compound, being a primary aniline, is a suitable nucleophilic partner for this reaction. It could be coupled with a variety of aryl or heteroaryl halides to form diarylamines. This reaction is typically catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand (such as XPhos, SPhos, or BrettPhos) in the presence of a base like sodium tert-butoxide. orgsyn.org This application would allow for the synthesis of more complex aniline derivatives with extended electronic systems or specific steric properties.
| Reaction | Role of this compound | Required Modification (if any) | Coupling Partner | Catalyst System |
| Suzuki-Miyaura | Electrophile | Diazotization or Halogenation | Boronic Acid/Ester | Palladium Catalyst |
| Buchwald-Hartwig | Nucleophile | None | Aryl Halide/Triflate | Palladium Catalyst + Phosphine Ligand |
Precursor in the Synthesis of Advanced Intermediates for Research Compounds
The bifunctional nature of this compound, possessing both a primary and a tertiary amine, makes it a valuable precursor in the synthesis of advanced intermediates for research compounds, particularly in the pharmaceutical industry. vulcanchem.com
The primary amine can undergo a wide range of chemical transformations, including acylation to form amides, alkylation to form secondary amines, and reductive amination with carbonyl compounds. vulcanchem.com The tertiary dimethylamino group can be quaternized to form ammonium (B1175870) salts or can act as a ligand for metal complexes. vulcanchem.com
This dual reactivity allows for the strategic and selective modification of the molecule at different positions. For example, the primary amine could be acylated to introduce a new functional group, while the tertiary amine remains available for subsequent reactions. This versatility is highly advantageous in medicinal chemistry for structure-activity relationship (SAR) studies. vulcanchem.com By systematically modifying the structure of this compound and incorporating it into larger molecules, chemists can explore how changes in its chemical features affect the biological activity of the final research compound. vulcanchem.com Its role as a building block facilitates the creation of libraries of compounds for screening and lead optimization in drug discovery programs. echemi.comresearchgate.net
Development of Novel Ligands and Catalysts Based on the this compound Backbone
The presence of both a primary aniline amine and a tertiary dimethylamino group makes this compound an excellent candidate for the design of novel ligands for coordination chemistry. The two nitrogen atoms can act as donor sites, allowing the molecule to function as a bidentate or potentially polydentate ligand, coordinating to a variety of metal centers.
Ligand Synthesis and Coordination:
The synthesis of ligands based on this scaffold can be readily achieved through reactions involving the primary amine group. For instance, condensation reactions with aldehydes or ketones can yield Schiff base ligands, which are widely used in coordination chemistry due to their facile synthesis and versatile coordination behavior. While direct studies on this compound are limited, research on analogous aniline derivatives provides a strong basis for its potential. For example, Schiff base ligands derived from substituted anilines have been shown to form stable complexes with a range of transition metals, including palladium(II) and platinum(II).
The dimethylaminomethyl group can also participate in metal coordination, leading to the formation of chelate rings which enhance the stability of the resulting metal complexes. The coordination behavior of such ligands can be fine-tuned by modifying the substituents on the aniline ring or the carbonyl precursor in the case of Schiff base formation.
Catalytic Applications:
Transition metal complexes incorporating ligands derived from functionalized anilines have demonstrated significant catalytic activity in various organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the efficiency and selectivity of the catalyst.
Although specific catalytic applications of this compound complexes are not extensively documented, the structural motifs present in the molecule are found in ligands used in important catalytic processes. For instance, palladium complexes bearing N-donor ligands are widely employed in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The electron-donating nature of the methyl and dimethylaminomethyl groups on the aniline ring of this compound could enhance the catalytic activity of a coordinated metal center by increasing its electron density.
Below is a table summarizing potential catalytic applications based on analogous systems:
| Catalytic Reaction | Metal Center | Ligand Type based on Analogy | Potential Role of this compound |
| Suzuki Coupling | Palladium | Bidentate N,N-ligands | As a precursor to a stabilizing and activating ligand. |
| Heck Reaction | Palladium | Phosphine-free N-donor ligands | To form a thermally stable and active catalyst. |
| C-H Activation | Rhodium, Ruthenium | Directing group-containing ligands | The amino or dimethylamino group could act as a directing group. |
| Oxidation Reactions | Copper, Cobalt | Schiff base complexes | To form catalysts for the selective oxidation of substrates. |
This table is generated based on the functions of structurally similar compounds and represents potential, rather than proven, applications of this compound.
Integration into Supramolecular Assemblies and Precursors for Advanced Materials Research
The unique combination of functional groups in this compound also makes it an attractive building block for the construction of supramolecular assemblies and the synthesis of advanced functional materials.
Supramolecular Assemblies:
The primary amine group can participate in hydrogen bonding, a key interaction in the formation of ordered supramolecular structures. Aniline derivatives are known to form self-assembled structures through hydrogen bonding and π-π stacking interactions. The presence of the flexible dimethylaminomethyl side chain could introduce additional complexity and control over the self-assembly process, potentially leading to the formation of novel supramolecular architectures such as nanotubes, vesicles, or gels. These assemblies can have applications in areas such as drug delivery, sensing, and catalysis.
Precursors for Advanced Materials:
The primary amine functionality of this compound allows for its incorporation into polymeric structures. It can be used as a monomer or a functionalizing agent in the synthesis of polymers such as polyamides, polyimides, and polyanilines.
The incorporation of the dimethylamino group into the polymer backbone or as a pendant group can impart specific properties to the resulting material. For example, in the context of conducting polymers like polyaniline, the tertiary amine group could influence the polymer's solubility, processability, and electrochemical properties. Functionalized polyanilines are of interest for applications in sensors, electrochromic devices, and corrosion protection.
Furthermore, this compound can serve as a precursor for the synthesis of more complex monomers for specialty polymers. The reactivity of the primary amine allows for the introduction of polymerizable groups, such as acrylates or methacrylates, which can then be used in radical polymerization to create well-defined polymer architectures.
Below is a data table outlining the potential of this compound as a precursor in materials science, based on research on related aniline derivatives:
| Material Type | Method of Integration | Potential Properties and Applications |
| Functional Polymers | Copolymerization via the primary amine group. | Enhanced solubility, thermal stability, and specific functionalities for sensing or catalytic applications. |
| Conducting Polymers | Oxidative polymerization to form a substituted polyaniline. | Tunable conductivity, improved processability for use in electronic devices and anti-corrosion coatings. |
| Supramolecular Gels | Self-assembly through hydrogen bonding and other non-covalent interactions. | Stimuli-responsive materials for applications in soft robotics and controlled release systems. |
| Cross-linked Resins | Reaction with cross-linking agents to form a thermoset material. | Materials with high thermal and chemical resistance for use in composites and adhesives. |
This table is generated based on the known applications of analogous aniline derivatives and suggests potential uses for this compound.
Advanced Spectroscopic and Structural Elucidation Techniques in Research on 4 Dimethylamino Methyl 3 Methylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 4-[(Dimethylamino)methyl]-3-methylaniline, a suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the molecule.
1D and 2D NMR Experiments (COSY, HSQC, HMBC)
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information about the chemical environment of the nuclei. In the ¹H NMR spectrum, one would expect distinct signals for the aromatic protons, the methyl group on the ring, the methylene (B1212753) bridge protons, and the N-dimethyl protons. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to establish their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, allowing for the direct assignment of a proton signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is vital for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons to the carbons of the aromatic ring and to the carbons of the N-dimethyl groups, confirming the placement of the dimethylaminomethyl substituent.
A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures.
| Atom Numbering | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | Key HMBC Correlations (hypothetical) |
| 1-CH₃ | ~2.20 (s, 3H) | ~20.0 | H on 1-CH₃ to C2, C6, C7 |
| 2-C | - | ~138.0 | - |
| 3-C | - | ~130.0 | - |
| 4-CH | ~6.70 (d) | ~115.0 | H4 to C2, C6 |
| 5-CH | ~6.60 (dd) | ~118.0 | H5 to C3, C1 |
| 6-CH | ~6.80 (d) | ~125.0 | H6 to C2, C4 |
| 7-C-NH₂ | - | ~145.0 | - |
| 8-CH₂ | ~3.40 (s, 2H) | ~64.0 | H8 to C3, C5, C9 |
| 9-N(CH₃)₂ | ~2.25 (s, 6H) | ~45.0 | H9 to C8 |
Dynamic NMR for Conformational Studies
The rotation around single bonds in a molecule can sometimes be restricted, leading to the existence of different conformers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide information about these conformational changes. For this compound, restricted rotation could potentially occur around the C(aryl)-CH₂ bond or the CH₂-N bond. At low temperatures, separate signals for non-equivalent protons or carbons might be observed, which would coalesce into a single averaged signal as the temperature is raised and the rate of rotation increases. Analyzing the coalescence temperature allows for the calculation of the energy barrier to rotation.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₆N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within a few parts per million) would confirm the molecular formula.
| Ion | Molecular Formula | Calculated Exact Mass (hypothetical) |
| [M]⁺ | C₁₀H₁₆N₂ | 164.1313 |
| [M+H]⁺ | C₁₀H₁₇N₂ | 165.1386 |
| [M+Na]⁺ | C₁₀H₁₆N₂Na | 187.1206 |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, a characteristic fragmentation pathway would be the benzylic cleavage, leading to the loss of the dimethylamino group and the formation of a stable benzyl-type cation. The analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
A major expected fragment would result from the cleavage of the C-N bond of the side chain, leading to the formation of a dimethylaminomethyl cation or a related fragment.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal information about the intermolecular interactions, such as hydrogen bonding involving the amine group, and how the molecules pack together in the crystal lattice. Obtaining a suitable single crystal of the compound is a prerequisite for this analysis. The resulting crystal structure would provide an unambiguous confirmation of the connectivity and conformation of the molecule in the solid state.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to construct an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
For this compound, a successful SC-XRD study would yield a wealth of structural information. Key data points would include the crystal system, space group, and unit cell dimensions. Furthermore, it would provide the exact bond lengths of all covalent bonds (e.g., C-C, C-N, C-H) and the angles between them. The conformation of the molecule, including the orientation of the dimethylaminomethyl and methyl substituents relative to the aniline (B41778) ring, would be unequivocally established. Intermolecular interactions, such as hydrogen bonding involving the amine group or other weak interactions that dictate the crystal packing, would also be elucidated.
Currently, a complete single-crystal X-ray diffraction study for this compound is not available in published crystallographic databases.
Table 1: Potential Crystallographic Data from a Hypothetical SC-XRD Study
| Parameter | Information Provided |
| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Bond Lengths (Å) | Precise distances between bonded atoms. |
| Bond Angles (°) | Angles formed by three connected atoms. |
| Torsional Angles (°) | Dihedral angles describing the conformation of the molecule. |
Powder X-ray Diffraction Applications
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a solid sample in a powdered form. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is characteristic of the crystalline phases present in the sample.
PXRD is primarily used for phase identification, assessment of sample purity, and determination of lattice parameters. For this compound, a PXRD pattern would serve as a unique "fingerprint" for its specific crystalline form. It could be used to confirm the identity of a synthesized batch against a known standard, to detect the presence of crystalline impurities, or to study phase transitions under different conditions (e.g., temperature, pressure). While it provides less detailed structural information than SC-XRD, Rietveld refinement of high-quality PXRD data can sometimes be used to solve or refine a crystal structure if single crystals are not obtainable.
As with SC-XRD, specific, published powder X-ray diffraction patterns for this compound are not readily found in the scientific literature.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. Consequently, these spectra provide valuable information about the functional groups present in a molecule and the nature of its chemical bonds.
An IR spectrum of this compound would show absorptions corresponding to the stretching and bending vibrations of its functional groups. For instance, the N-H stretching vibrations of the primary amine (-NH₂) would be expected in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methyl groups would appear around 2850-3100 cm⁻¹. The C-N stretching vibrations of the aniline and the dimethylamino group, as well as C=C stretching of the aromatic ring, would be found in the fingerprint region (below 1600 cm⁻¹).
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Often, vibrations that are weak in IR are strong in Raman, and vice versa. For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the substituted benzene (B151609) ring.
While detailed and fully assigned experimental IR and Raman spectra for this specific compound are not published, the expected vibrational modes can be predicted based on the known frequencies for similar functional groups.
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch (Amine) | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch (Aromatic) | 1250 - 1360 | IR, Raman |
| C-N Stretch (Aliphatic) | 1020 - 1250 | IR, Raman |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions. The absorption of photons promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The wavelengths of maximum absorbance (λ_max) are related to the energy of these electronic transitions.
For an aromatic compound like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the benzene ring. The presence of substituents—the electron-donating amino (-NH₂) and dimethylaminomethyl [-CH₂N(CH₃)₂] groups, and the weakly electron-donating methyl (-CH₃) group—would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level.
Studying the spectrum in solvents of varying polarity could also reveal information about the nature of the electronic transitions. While specific experimental UV-Vis spectra for this compound are not documented in major spectral databases, analysis of similar substituted anilines would suggest characteristic absorptions in the ultraviolet region.
Computational and Theoretical Studies of 4 Dimethylamino Methyl 3 Methylaniline and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For 4-[(Dimethylamino)methyl]-3-methylaniline, DFT is instrumental in determining its most stable three-dimensional structure. The process involves an energy minimization or geometry optimization, where the positions of the atoms are systematically adjusted to find the arrangement with the lowest electronic energy.
The choice of the functional and basis set is critical in DFT calculations. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice that provides reliable results for organic molecules. Such calculations would yield key geometric parameters like bond lengths, bond angles, and dihedral angles for the ground state of this compound. These parameters are crucial for understanding the molecule's steric and electronic properties.
| Parameter | Value |
|---|---|
| C-N (aniline) Bond Length | ~1.40 Å |
| C-N (dimethylamino) Bond Length | ~1.47 Å |
| C-C (aromatic) Bond Length | ~1.39 Å |
| C-C-N (aniline) Bond Angle | ~120° |
| C-N-C (dimethylamino) Bond Angle | ~112° |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and properties. For a molecule like this compound, these high-level calculations can be used to benchmark the results obtained from DFT. They are particularly useful for studying systems where electron correlation effects are significant. These methods can provide very accurate predictions of ionization potentials and electron affinities, which are key descriptors of a molecule's reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be employed to explore its conformational landscape. The molecule has several rotatable bonds, and MD simulations can reveal the preferred conformations and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can understand the nature and strength of non-covalent interactions such as hydrogen bonding and van der Waals forces. This is crucial for predicting its behavior in different environments and its potential for self-assembly or interaction with biological targets.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information is vital for understanding the molecule's photophysical properties.
Similarly, the vibrational frequencies can be calculated using DFT, which corresponds to the peaks observed in Infrared (IR) and Raman spectroscopy. The nuclear magnetic resonance (NMR) chemical shifts can also be predicted with good accuracy, aiding in the assignment of experimental NMR signals.
| Spectroscopic Property | Predicted Value | Computational Method |
|---|---|---|
| λmax (UV-Vis) | ~250-300 nm | TD-DFT |
| C=C (aromatic) Stretch (IR) | ~1600-1450 cm⁻¹ | DFT (B3LYP/6-311++G(d,p)) |
| ¹H NMR (aromatic) | ~6.5-7.5 ppm | GIAO-DFT |
| ¹³C NMR (aromatic) | ~110-150 ppm | GIAO-DFT |
Reaction Mechanism Elucidation using Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity towards various reagents. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction products. The activation energies calculated for different possible pathways can help in determining the most likely reaction mechanism. This is particularly useful for understanding its synthesis, degradation, or metabolic pathways.
Design of Novel Derivatives with Tailored Reactivity via In Silico Screening
The insights gained from computational studies of this compound can be leveraged to design novel derivatives with desired properties. In silico screening involves creating a virtual library of derivatives by modifying the parent structure and then using computational methods to predict their properties. For example, one could screen for derivatives with enhanced electronic properties, improved solubility, or specific reactivity. This approach can significantly accelerate the discovery of new molecules with tailored functionalities, reducing the time and cost associated with experimental synthesis and testing.
Future Research Directions and Emerging Opportunities for 4 Dimethylamino Methyl 3 Methylaniline
Exploration of Asymmetric Synthesis Routes for Chiral Derivatives
The development of chiral derivatives of 4-[(dimethylamino)methyl]-3-methylaniline opens avenues for applications in asymmetric catalysis and pharmaceuticals. The creation of stereogenic centers, particularly at the benzylic position or on the aniline (B41778) nitrogen, is a key area of future research.
Recent advancements in the asymmetric synthesis of chiral benzylic amines and substituted anilines provide a roadmap for developing methodologies applicable to this compound. researchgate.netthieme-connect.comnih.gov One promising strategy involves the transition-metal-free stereospecific coupling of boronic esters with aryl hydrazines, which has been shown to produce chiral ortho- and para-substituted anilines with complete enantiospecificity. thieme-connect.comnih.gov Another approach is the enantioselective C(sp³)–H amination of benzylic C-H bonds using chiral rhodium(II) catalysts, which could introduce chirality at the methylene (B1212753) bridge. researchgate.net Furthermore, Ni/photoredox dual catalysis has emerged as a powerful tool for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, suggesting potential for creating chiral N-benzylic heterocycles from derivatives of the target molecule. nih.gov
These methodologies could be adapted to introduce chirality, leading to novel ligands for asymmetric catalysis or as chiral building blocks for complex molecule synthesis. researchgate.netorganic-chemistry.org
Table 1: Potential Asymmetric Synthesis Strategies for Chiral Derivatives
| Catalytic System/Methodology | Potential Chiral Center Location | Key Advantages |
| Chiral Rhodium(II) Catalysis | Benzylic C-H of the methylamino group | Direct C-H functionalization, high enantioselectivity. researchgate.net |
| Boronic Ester Coupling | Introduction of a chiral alkyl group | Transition-metal-free, complete enantiospecificity. thieme-connect.comnih.gov |
| Ni/Photoredox Dual Catalysis | Benzylic position via cross-coupling | Access to pharmaceutically relevant structures. nih.gov |
Investigation of Photoinduced Reactions and Photochemistry
The photochemistry of N,N-dimethylaniline derivatives is characterized by photoinduced electron transfer (PET) processes, which can be harnessed for novel synthetic transformations. rsc.orgnih.govpsu.edursc.org Upon photoexcitation, these compounds can act as electron donors, forming radical cations that can undergo a variety of subsequent reactions. rsc.orgnih.gov
For this compound, future research could explore its interaction with various photosensitizers and electron acceptors. Laser flash photolysis studies on similar p-substituted anilines have demonstrated the generation of aniline radical cations and the radical anions of the acceptor, initiating further chemical reactions. rsc.orgpsu.edursc.org The presence of both the aniline nitrogen and the dimethylamino group offers intriguing possibilities for selective radical cation formation and subsequent intramolecular or intermolecular reactions.
Research into the photophysical properties of this compound, such as its excited-state dynamics, could reveal pathways for C-H functionalization or demethylation, similar to what has been observed for 4-nitro-N,N-dimethylaniline. hw.ac.ukrsc.org These photoinduced reactions could lead to the development of novel synthetic methodologies for creating complex molecular scaffolds under mild, light-driven conditions. researchgate.net
Table 2: Photochemical Research Opportunities
| Research Area | Potential Outcome | Relevant Findings for Analogues |
| Photoinduced Electron Transfer (PET) | Generation of radical cations for C-C or C-N bond formation. | Efficient electron donation to excited states of acceptors like C60. rsc.orgpsu.edursc.org |
| Excited State Dynamics | Understanding decay pathways for targeted reactivity. | Competition between internal conversion and dissociation in substituted anilines. hw.ac.uk |
| Photoredox Catalysis | Development of novel synthetic transformations. | Minimization of back-electron transfer enables sp3 C-H functionalization. nih.gov |
Development of Sustainable Synthetic Routes Utilizing Biocatalysis or Flow Chemistry
Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. Biocatalysis and flow chemistry present significant opportunities for the greener synthesis of this compound and its derivatives.
Biocatalysis: Enzymatic methods offer high selectivity and mild reaction conditions. Recently, biocatalytic platforms for aniline synthesis based on the oxidative amination of cyclohexanones have been developed using engineered flavin-dependent enzymes. uwtsd.ac.ukresearchgate.net Another sustainable approach is the use of nitroreductase biocatalysts for the reduction of the corresponding nitroaromatic precursors. nih.govacs.org These enzymatic routes reduce the reliance on precious-metal catalysts and harsh reagents. nih.govacs.org
Flow Chemistry: Continuous flow chemistry provides advantages in terms of safety, scalability, and process control for amine synthesis. thieme-connect.comacs.orgnih.govrsc.org The synthesis of anilines from cyclohexanones using a Pd/C–ethylene system has been successfully demonstrated in a flow setup. bohrium.com Furthermore, continuous-flow methodologies have been developed for the chemoselective amination of alkyl halides and the hydrogenation of nitroarenes, which could be adapted for the synthesis or modification of this compound. thieme-connect.commdpi.com These technologies pave the way for more efficient and environmentally friendly production methods.
Interdisciplinary Applications in Chemical Biology Research (focused on synthetic methodology development)
The field of chemical biology can benefit from novel synthetic methodologies developed around the this compound scaffold. One key area is the development of catalysts for bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govwikipedia.orgresearchgate.net
Aniline derivatives have been shown to be effective catalysts for oxime and hydrazone ligations, which are important bioorthogonal reactions. nih.govacs.org Future research could explore derivatives of this compound as catalysts with tuned reactivity and solubility for these ligations. The electronic and steric properties imparted by the methyl and dimethylaminomethyl groups could lead to catalysts with improved kinetics and efficiency in biological media. nih.gov This would enable more effective labeling and tracking of biomolecules in real-time within living cells. wikipedia.org
Advanced Materials Science Applications beyond basic precursor roles
The aromatic and amine functionalities of this compound make it an attractive monomer for the synthesis of advanced materials, particularly conductive polymers. wikipedia.org Polyaniline (PANI) and its derivatives are well-known intrinsically conducting polymers with applications in electronics, sensors, and corrosion protection. wikipedia.orgnih.gov
The incorporation of this compound into polymer chains, either as a homopolymer or a copolymer with aniline, could lead to materials with tailored properties. The substituents on the aniline ring can influence the polymer's solubility, processability, and electrical conductivity. acs.orgqscience.com For instance, the dimethylaminomethyl group could enhance solubility in common organic solvents and also provide a site for post-polymerization modification or doping, potentially fine-tuning the electronic properties of the resulting material. mdpi.com Research into the polymerization of this monomer and characterization of the resulting polymer's electrical, optical, and morphological properties could unlock new applications in flexible electronics and smart materials. nih.govacs.org
Q & A
Q. What are the recommended methods for synthesizing 4-[(Dimethylamino)methyl]-3-methylaniline with high purity?
- Methodological Answer : Synthesis typically involves reductive amination or alkylation of 3-methylaniline derivatives. For example, reacting 3-methylaniline with formaldehyde and dimethylamine under controlled pH (8–10) at 60–80°C yields the target compound. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization (ethanol/water) improves purity. Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via GC-MS (as described in fast GC protocols for related amines) is critical .
Table 1 : Example Reaction Conditions
| Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (GC-MS) |
|---|---|---|---|---|
| 3-Methylaniline, (CH₃)₂NH, HCHO | NaOH (aq.) | 70 | 78 | ≥98% |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), dimethylamino group (δ 2.2–2.5 ppm, singlet), and methylene bridge (δ 3.7–4.0 ppm). Compare with reference spectra of structurally similar compounds like 4-(dimethylamino)benzohydrazide .
- FT-IR : Look for N-H stretches (3350–3450 cm⁻¹, primary amine) and C-N stretches (1250–1350 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 178 (C₁₀H₁₆N₂) and fragmentation patterns (e.g., loss of –CH₂N(CH₃)₂) confirm the structure .
Q. What are the solubility characteristics of this compound in common organic solvents?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water due to the hydrophobic dimethylamino group. Solubility in ethanol is ~50 mg/mL at 25°C. For analogs like Michler’s ketone (4,4'-bis(dimethylamino)benzophenone), insolubility in water is attributed to extensive aromatic substitution .
Table 2 : Solubility Profile (Estimated)
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | <1 |
| Ethanol | ~50 |
| DCM | ~100 |
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) can model the compound’s electron distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example, the dimethylamino group’s lone pairs enhance aromatic ring electron density, making the para position reactive toward electrophilic substitution. Compare with DFT studies on 4-(dimethylamino)benzohydrazide, where hydrogen bonding and charge transfer were validated experimentally .
Q. What strategies are effective in resolving discrepancies between experimental and theoretical data for this compound’s hydrogen-bonding interactions?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O/N interactions). For analogs like 4-(dimethylamino)benzohydrazide, lattice energy calculations (DFT-D3) reconciled experimental bond lengths with theoretical predictions .
- Temperature-Dependent NMR : Probe dynamic hydrogen bonding in solution. For conflicting data, use solvent polarity adjustments or isotopic substitution (e.g., D₂O) to clarify interactions .
Q. What are the critical considerations for designing toxicity studies for this compound based on structural analogs?
- Methodological Answer :
- Ames Test : Assess mutagenicity using Salmonella strains (TA98, TA100) due to aromatic amine structural alerts.
- In Vivo Models : Monitor hepatotoxicity (e.g., elevated ALT/AST) and renal function in rodents, as seen in methylenedianiline (MDA) studies .
- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or acetylated metabolites, which may drive toxicity. Reference MDA’s bioactivation pathways involving cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
